4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core structure: Introduction of the 3,4-diethoxyphenyl, furan-2-ylmethyl, and 2-hydroxyphenyl groups through various coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization.
- Catalysts to enhance reaction rates.
- Purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenolic moieties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological assays: Used in assays to study enzyme inhibition, receptor binding, and other biological activities.
Medicine
Drug development:
Industry
Material science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 4-(3,4-diethoxyphenyl)-5-[(thiophen-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The unique combination of functional groups in 4-(3,4-diethoxyphenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(3,4-diethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H25N3O5/c1-3-32-20-12-11-16(14-21(20)33-4-2)25-22-23(18-9-5-6-10-19(18)30)27-28-24(22)26(31)29(25)15-17-8-7-13-34-17/h5-14,25,30H,3-4,15H2,1-2H3,(H,27,28) |
InChI Key |
ZNLCSLDLOPEHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OCC |
Origin of Product |
United States |
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